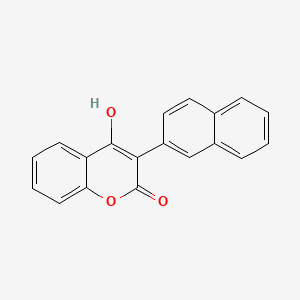
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- includes a hydroxyl group at the 4-position and a beta-naphthyl group at the 3-position, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with beta-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. The use of microwave and ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitrating agents. Reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include quinones, dihydrocoumarins, and various substituted coumarin derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the production of fragrances, flavorings, and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and tyrosine kinases, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target molecules contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other coumarin derivatives such as 4-hydroxycoumarin, warfarin, and dicoumarol. These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)- is unique due to the presence of the beta-naphthyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain biological targets. This structural feature distinguishes it from other coumarin derivatives and contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
73791-16-9 |
|---|---|
Molekularformel |
C19H12O3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4-hydroxy-3-naphthalen-2-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-7-3-4-8-16(15)22-19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H |
InChI-Schlüssel |
YUPFGZHXOCKLOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


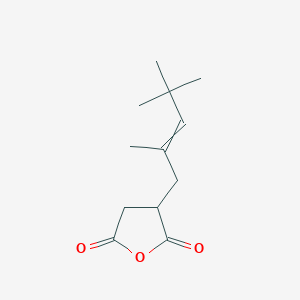
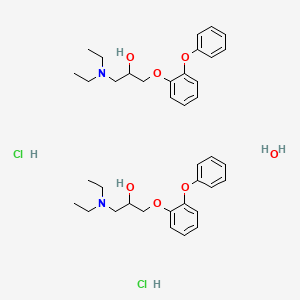
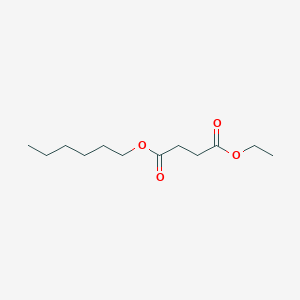
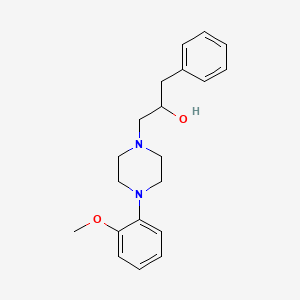
methanone](/img/structure/B14463961.png)
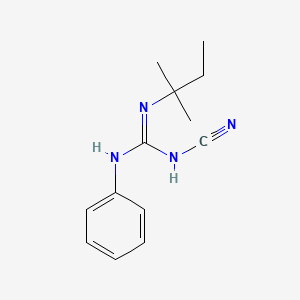

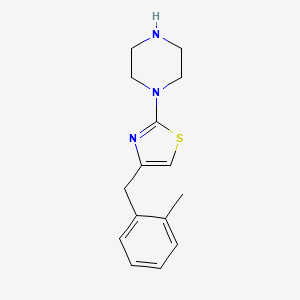

![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
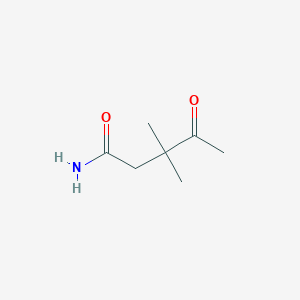


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
